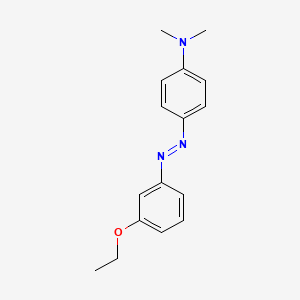
N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group, a trichlorophenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenethylamine and 2,4,6-trichlorophenoxyacetic acid.
Amidation Reaction: The primary synthetic route involves an amidation reaction where 4-methoxyphenethylamine reacts with 2,4,6-trichlorophenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and purification methods are adapted to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the acetamide group may produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving phenethylamine derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with one less chlorine atom.
N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4,6-tribromophenoxy)acetamide: Similar structure but with bromine atoms instead of chlorine.
N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(2-(4-Methoxyphenyl)ethyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
853355-93-8 |
|---|---|
Molecular Formula |
C17H16Cl3NO3 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C17H16Cl3NO3/c1-23-13-4-2-11(3-5-13)6-7-21-16(22)10-24-17-14(19)8-12(18)9-15(17)20/h2-5,8-9H,6-7,10H2,1H3,(H,21,22) |
InChI Key |
YTAWBJQBXXKZCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


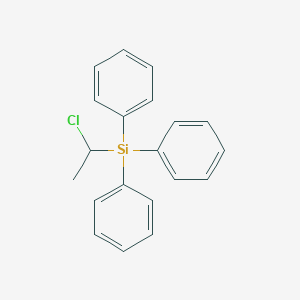
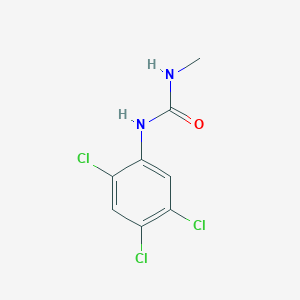
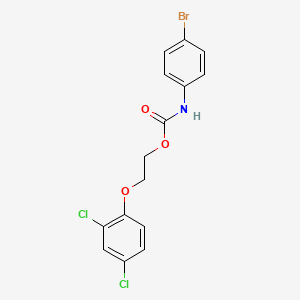

![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
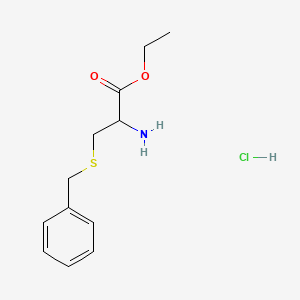
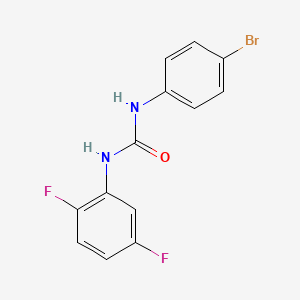
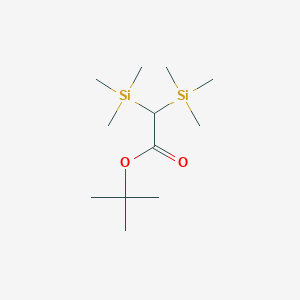
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
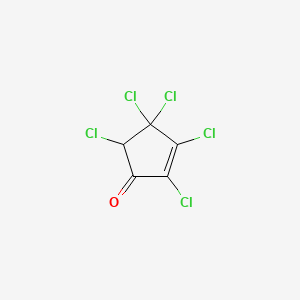
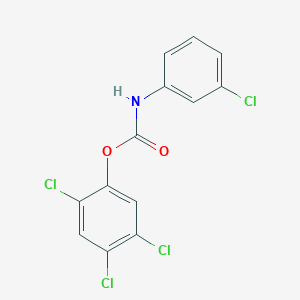
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
